2-(Diphenylphosphino)ethanaminium tetrafluoroborate

Catalog No.
S876241
CAS No.
1222630-32-1
M.F
C14H17BF4NP
M. Wt
317.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diphenylphosphino)ethanaminium tetrafluoroborat...

CAS Number

1222630-32-1

Product Name

2-(Diphenylphosphino)ethanaminium tetrafluoroborate

IUPAC Name

2-diphenylphosphanylethylazanium;tetrafluoroborate

Molecular Formula

C14H17BF4NP

Molecular Weight

317.07 g/mol

InChI

InChI=1S/C14H16NP.BF4/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)5/h1-10H,11-12,15H2;/q;-1/p+1

InChI Key

ACXZLRCRPLYXBQ-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CC[NH3+])C2=CC=CC=C2

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CC[NH3+])C2=CC=CC=C2

Ligand for Transition-Metal Catalysis

-(Diphenylphosphino)ethanaminium tetrafluoroborate, also known as CataCXium® A or XPhos, is a valuable ligand in scientific research for transition-metal catalyzed reactions. Its structure features a diphenylphosphine group (PPh2) which can bind to transition metals, and a positively charged ethanaminium group ([NH3+CH2CH2]). This combination allows XPhos to participate in various catalytic cycles, influencing reaction rates and selectivities.

Several studies have demonstrated the effectiveness of XPhos in numerous coupling reactions, including:

  • Buchwald-Hartwig Cross-Coupling
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

The bulky diphenyl groups of XPhos contribute to its steric properties, which can be advantageous in achieving regioselectivity (preference for a specific reaction site) in certain coupling reactions.

Other Applications

Beyond its role in catalysis, 2-(Diphenylphosphino)ethanaminium tetrafluoroborate finds applications in other areas of scientific research, such as:

  • Medicinal chemistry: XPhos can be used in the synthesis of organometallic complexes with potential therapeutic applications.
  • Material science: XPhos can be employed in the development of new functional materials due to its ability to influence the properties of metal complexes.

2-(Diphenylphosphino)ethanaminium tetrafluoroborate, also abbreviated as PEP-BF4, is a salt compound commonly used as a ligand in organic chemistry. Ligands are molecules that bind to a central metal atom in a coordination complex, influencing its reactivity. PEP-BF4 is a cationic ligand, meaning it carries a positive charge.


Molecular Structure Analysis

The key feature of PEP-BF4 is the presence of a diphenylphosphine group (Ph2P-). This group contains a phosphorus atom bonded to two phenyl rings (Ph), and it acts as the chelating ligand that binds to the metal center []. The counterion is the tetrafluoroborate anion (BF4-), which balances the positive charge of the cationic ligand.


Chemical Reactions Analysis

PEP-BF4 is valuable in organic synthesis due to its ability to participate in various coupling reactions. These reactions form new carbon-carbon bonds between organic molecules. Here are some examples:

  • Buchwald-Hartwig coupling: This reaction creates a carbon-carbon bond between an aryl halide (Ar-X) and an amine (NR2) or an amide (NR(C=O)R) [].
Pd(0) + PEP-BF4 + Ar-X + NR2 -> Pd(II) complex + Ar-NR2 + PEP-BF4 (Pd(0) is a palladium catalyst)
  • Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between a boronic acid (R-B(OH)2) and a halide (R'-X) [].
Pd(0) + PEP-BF4 + R-B(OH)2 + R'-X -> Pd(II) complex + R-R' + PEP-BF4 + H2O
  • Other relevant coupling reactions include Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling [].

The specific reaction mechanisms involve a catalytic cycle where the Pd(0) center undergoes oxidation states changes and the PEP-BF4 ligand facilitates the bond formation between the organic molecules.


Physical And Chemical Properties Analysis

PEP-BF4 is typically a white to beige powder []. However, specific data on melting point, boiling point, and solubility are not readily available.

PEP-BF4 should be handled with care following standard laboratory safety protocols for organic compounds. No specific data on toxicity is publicly available, but it is advisable to consult the Safety Data Sheet (SDS) from suppliers before handling this compound [, ].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Modify: 2023-08-16

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